4-(Azetidin-1-YL)piperidine
Overview
Description
4-(Azetidin-1-YL)piperidine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Building Blocks in Drug Discovery
- 4-(Azetidin-1-yl)piperidine and its analogues, like 3-((hetera)cyclobutyl)azetidines, are being investigated as advanced building blocks in drug discovery. These compounds demonstrate increased size and conformational flexibility compared to parent heterocycles, making them valuable for lead optimization programs in medicinal chemistry (Feskov et al., 2019).
Synthesis of Azaheterocycles
- Research on this compound derivatives focuses on synthesizing new azaheterocycles like pyrrolidines and piperidines. These compounds are valuable in creating stereospecifically defined azaheterocycles, which have wide applications in medicinal chemistry (Van Brabandt et al., 2006).
Mitochondrial Protein Synthesis Inhibition
- Analogs of this compound with specific methyl substitutions have been explored for their effect on reducing mitochondrial protein synthesis inhibition while retaining antibacterial potency. This research is significant in developing antibiotics with fewer side effects (Renslo et al., 2007).
Application in mGlu2 Receptor PAMs
- Novel spiro-oxindole piperidine series and 3-(azetidin-3-yl)-1H-benzimidazol-2-ones have been identified as potent and selective mGluR2 (metabotropic glutamate receptor 2) positive allosteric modulators. These findings highlight the potential of this compound derivatives in neuropsychiatric disorder treatments (De Lucas et al., 2019).
Azetidines as Piperidine Isosteres
- Azetidine derivatives, including this compound, are being explored as isosteres for piperidine in the design of novel therapeutic compounds. These compounds have shown promising results in targeting specific receptors, which is crucial in developing new drugs with improved efficacy and safety profiles (Obach et al., 2016).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(azetidin-1-yl)piperidine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
4-(Azetidin-1-YL)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as a ligand for certain receptors, modulating their function and downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro studies has revealed changes in cellular metabolism and function, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance certain physiological functions without causing toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence oxidative phosphorylation, impacting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of this compound within these tissues can influence its overall activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can affect its activity and function. It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications that direct it to other organelles, such as the endoplasmic reticulum or nucleus, further modulating its biological activity.
Properties
IUPAC Name |
4-(azetidin-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFLXMWWKLMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631051 | |
Record name | 4-(Azetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-29-3 | |
Record name | 4-(Azetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.